3'-Deoxyadenosine-5'-monophosphate
3'-Deoxyadenosine-5'-monophosphate
Brand Name:
Vulcanchem
CAS No.:
17434-81-0
VCID:
VC0101475
InChI:
InChI=1S/C10H14N5O6P/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19/h3-6,10,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1
SMILES:
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O
Molecular Formula:
C10H14N5O6P
Molecular Weight:
331.22 g/mol
3'-Deoxyadenosine-5'-monophosphate
CAS No.: 17434-81-0
Main Products
VCID: VC0101475
Molecular Formula: C10H14N5O6P
Molecular Weight: 331.22 g/mol
CAS No. | 17434-81-0 |
---|---|
Product Name | 3'-Deoxyadenosine-5'-monophosphate |
Molecular Formula | C10H14N5O6P |
Molecular Weight | 331.22 g/mol |
IUPAC Name | [(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C10H14N5O6P/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19/h3-6,10,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 |
Standard InChIKey | XKFCKNDXVMFENB-BAJZRUMYSA-N |
Isomeric SMILES | C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
SMILES | C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Canonical SMILES | C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
PubChem Compound | 9883997 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume